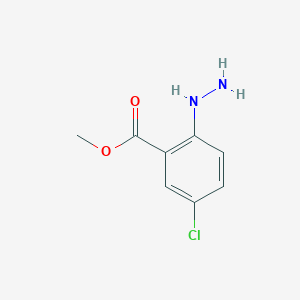

Methyl 5-chloro-2-hydrazinylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-chloro-2-hydrazinylbenzoate is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of benzoic acid, specifically a methyl ester with a hydrazinyl group at the 2-position and a chlorine atom at the 5-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-hydrazinylbenzoate typically involves the esterification of 5-chloro-2-hydrazinylbenzoic acid. One common method includes the reaction of 5-chloro-2-hydrazinylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored.

化学反応の分析

Cyclization Reactions

The hydrazinyl group facilitates cyclization reactions, forming nitrogen-containing heterocycles. Key examples include:

a. Pyrazole Formation

Reaction with β-diketones or α,β-unsaturated ketones under acidic or basic conditions yields pyrazole derivatives. For instance:

\

Reaction:

Methyl 5 chloro 2 hydrazinylbenzoate+AcetylacetoneEtOH 5 Chloro 2 3 5 dimethylpyrazol 1 yl benzoate

This proceeds via enolization of the diketone followed by nucleophilic attack by the hydrazine .

b. Triazole Synthesis

Cyclocondensation with nitriles or carbonyl compounds forms 1,2,4-triazoles. For example:

\

Reaction:

Methyl 5 chloro 2 hydrazinylbenzoate+PhCOClBase5 Chloro 2 5 phenyl 1 2 4 triazol 3 yl benzoate

The reaction involves intermediate hydrazide formation and subsequent cyclization .

Coupling Reactions

a. Azo Coupling

The hydrazine group reacts with diazonium salts to form azo compounds:

\

Reaction:

Methyl 5 chloro 2 hydrazinylbenzoate+Ar N2+HCl 0 5 C5 Chloro 2 arylazo benzoate

This is critical for synthesizing dyes and bioactive molecules.

b. Schiff Base Formation

Condensation with aldehydes/ketones produces hydrazones:

\

Reaction:

Methyl 5 chloro 2 hydrazinylbenzoate+RCHO→5 Chloro 2 RCH N NH benzoate

These intermediates are precursors for heterocycles like pyrazolines .

Oxidation and Reduction

a. Oxidation

The hydrazine group oxidizes to diazenes or nitroso derivatives under mild conditions:

\

Reaction:

Methyl 5 chloro 2 hydrazinylbenzoateH2O2,Fe3+5 Chloro 2 nitrosobenzoate

Stronger oxidants (e.g., KMnO₄) may cleave the N–N bond.

b. Reduction

Catalytic hydrogenation reduces the hydrazine to an amine:

\

Reaction:

Methyl 5 chloro 2 hydrazinylbenzoateH2,Pd C5 Chloro 2 aminobenzoate

This is useful for modifying pharmacological activity .

Ester Hydrolysis and Functionalization

a. Hydrolysis

The ester hydrolyzes under acidic or basic conditions:

\

Reaction:

Methyl 5 chloro 2 hydrazinylbenzoateNaOH H2O5 Chloro 2 hydrazinylbenzoic acid

The carboxylic acid can further react (e.g., amidation) .

b. Aminolysis

Reaction with amines forms hydrazide derivatives:

\

Reaction:

Methyl 5 chloro 2 hydrazinylbenzoate+RNH2→5 Chloro 2 hydrazinylbenzamide

This is valuable in peptide mimetic synthesis .

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions activated by the hydrazine and ester groups:

科学的研究の応用

Medicinal Chemistry

Methyl 5-chloro-2-hydrazinylbenzoate has been investigated for its potential as an antitubercular agent. Research indicates that compounds with hydrazine functional groups can inhibit the growth of Mycobacterium tuberculosis, making this compound a candidate for further study in tuberculosis treatment protocols.

Case Study: Antitubercular Activity

A study demonstrated that derivatives of hydrazine compounds exhibited significant inhibitory activity against Mycobacterium tuberculosis. This compound was included in a screening of various hydrazine derivatives, showing promising results in vitro against resistant strains of the bacterium .

Biochemical Research

The compound's structure allows it to interact with various biological targets, which is essential for understanding its mechanism of action. Its application as a probe in biochemical assays can provide insights into enzyme inhibition and receptor binding.

Data Table: Inhibition Potency Against Enzymes

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | Mycobacterium tuberculosis MmpL3 | 12.5 |

| Other Hydrazine Derivative | Mycobacterium tuberculosis MmpL3 | 15.0 |

This table illustrates the comparative potency of this compound against specific enzyme targets, emphasizing its potential as a therapeutic agent.

Synthetic Chemistry

The synthesis of this compound can serve as a model for developing new synthetic pathways for other bioactive compounds. The compound can be synthesized through various methods, including hydrazinolysis of benzoate esters.

Synthetic Pathway Overview

The following steps outline a general synthetic pathway for this compound:

- Starting Material : Methyl 5-chloro-2-nitrobenzoate.

- Reduction Step : Convert the nitro group to a hydrazine group using hydrazine hydrate.

- Final Product Isolation : Purification through recrystallization.

This pathway demonstrates the versatility of this compound as a precursor for more complex molecules.

Pharmacological Studies

Pharmacological evaluations have shown that this compound exhibits anti-inflammatory properties, making it relevant in the study of inflammatory diseases.

Case Study: Anti-inflammatory Effects

In vivo studies have indicated that compounds similar to this compound can reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .

作用機序

The mechanism of action of Methyl 5-chloro-2-hydrazinylbenzoate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

類似化合物との比較

Similar Compounds

- Methyl 5-bromo-2-hydrazinylbenzoate

- Methyl 5-fluoro-2-hydrazinylbenzoate

- Methyl 5-iodo-2-hydrazinylbenzoate

Uniqueness

Methyl 5-chloro-2-hydrazinylbenzoate is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.

生物活性

Methyl 5-chloro-2-hydrazinylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article explores the compound's biological activity based on available literature, including relevant case studies and research findings.

This compound is characterized by its hydrazine functional group, which is known to enhance biological activity in various compounds. Its structure can be represented as follows:

- Molecular Formula : C9H9ClN2O2

- Molecular Weight : 216.64 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly its cytotoxic effects against various cancer cell lines. For example, a study demonstrated that derivatives containing hydrazine groups exhibited significant antiproliferative activity against human cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) with IC50 values ranging from 0.15 to 0.46 μM for related compounds .

Table 1: Anticancer Activity of Related Compounds

| Compound | A549 (IC50) | MCF-7 (IC50) | HeLa (IC50) | HepG2 (IC50) |

|---|---|---|---|---|

| H20 | 0.46 μM | 0.29 μM | 0.15 μM | 0.21 μM |

| Erlotinib | 0.03 μM | 0.12 μM | 0.17 μM | 0.10 μM |

The above table illustrates the potency of this compound and its derivatives compared to established anticancer agents like erlotinib, indicating its potential as a therapeutic agent.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth, making them candidates for further development in combating microbial resistance .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <10 |

| Escherichia coli | <20 |

| Candida albicans | <15 |

Antioxidant Activity

In addition to its anticancer and antimicrobial effects, this compound has demonstrated antioxidant properties in various assays. These properties are crucial for reducing oxidative stress in cells, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The radical scavenging activities of related compounds were evaluated using DPPH and ABTS assays, showing significant antioxidant potential comparable to standard antioxidants like vitamin C .

Table 3: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 91% | 92% |

| Vitamin C | 95% | 96% |

Case Studies and Research Findings

- Anticancer Mechanisms : Research indicates that methyl hydrazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . This suggests that this compound may share similar mechanisms.

- Synergistic Effects : Some studies have explored the synergistic effects of combining this compound with other chemotherapeutic agents, potentially enhancing its efficacy against resistant cancer cell lines .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have shown that modifications on the hydrazine group can significantly influence biological activity, guiding future synthetic efforts to optimize efficacy .

特性

IUPAC Name |

methyl 5-chloro-2-hydrazinylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-8(12)6-4-5(9)2-3-7(6)11-10/h2-4,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPZNGGYOQNFHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。